molecular formula C17H14BrN3O3 B2879655 5-bromo-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)furan-2-carboxamide CAS No. 1206985-26-3

5-bromo-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)furan-2-carboxamide

Cat. No. B2879655
CAS RN: 1206985-26-3
M. Wt: 388.221
InChI Key: XQWOIZNPDXQWRY-UHFFFAOYSA-N
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Description

5-bromo-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)furan-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

Antiprotozoal Agents

Compounds with structural elements similar to the specified chemical have been synthesized and evaluated for their antiprotozoal activity. For instance, novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines demonstrated strong DNA affinities and exhibited significant in vitro and in vivo activities against Trypanosoma b. rhodesiense and Plasmodium falciparum, showcasing potential as antiprotozoal agents (Ismail et al., 2004).

Antibacterial Activities

Research on N-(4-bromophenyl)furan-2-carboxamide analogues has revealed their potential antibacterial activities against clinically isolated drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. This highlights the potential of furan derivatives in addressing the challenge of antibiotic resistance (Siddiqa et al., 2022).

Synthesis of Bioactive Compounds

The efficient synthesis of compounds containing bromo, furan, and carboxamide groups has been a subject of study, leading to the development of intermediates for the synthesis of dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonists. This illustrates the role of such compounds in synthesizing bioactive molecules with potential therapeutic applications (Hirokawa et al., 2000).

Safety And Hazards

According to the safety information provided by Sigma-Aldrich, this compound is classified as Acute Tox. 4 Oral - Eye Irrit. . The hazard statements include H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . The precautionary statements include P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

5-bromo-N-methyl-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O3/c1-11-3-10-16(20-19-11)23-13-6-4-12(5-7-13)21(2)17(22)14-8-9-15(18)24-14/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQWOIZNPDXQWRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=C(C=C2)N(C)C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)furan-2-carboxamide

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